5-Bromo-3-propyl-1H-indazole
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Overview
Description
5-Bromo-3-propyl-1H-indazole is a chemical compound belonging to the indazole family, which is a class of heterocyclic aromatic organic compounds. Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The presence of a bromine atom at the 5-position and a propyl group at the 3-position of the indazole ring makes this compound a unique and valuable compound for various scientific applications.
Mechanism of Action
Target of Action
It’s worth noting that indazole derivatives, which include 5-bromo-3-propyl-1h-indazole, have been found to interact with a broad range of biological targets . These targets often play crucial roles in various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
For instance, some indazole derivatives have been found to inhibit the oxidation of arachidonic acid, a key process in inflammation . The specific interactions of this compound with its targets would likely depend on the specific biological activity being considered.
Biochemical Pathways
For example, some indazole derivatives have been found to inhibit the production of nitric oxide, a key signaling molecule in many physiological and pathological processes .
Result of Action
Given the broad range of biological activities associated with indazole derivatives, it’s likely that the effects of this compound would be diverse and context-dependent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-propyl-1H-indazole typically involves the bromination of 3-propyl-1H-indazole. One common method is to start with 3-propyl-1H-indazole and react it with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-propyl-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The indazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazoles, while coupling reactions can produce biaryl compounds or other complex structures.
Scientific Research Applications
5-Bromo-3-propyl-1H-indazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Researchers investigate its potential as a lead compound for the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Comparison with Similar Compounds
5-Bromo-1H-indazole: Lacks the propyl group at the 3-position, which may affect its biological activity and chemical reactivity.
3-Propyl-1H-indazole: Lacks the bromine atom at the 5-position, which can influence its properties and applications.
5-Chloro-3-propyl-1H-indazole:
Uniqueness: The presence of both the bromine atom and the propyl group in 5-Bromo-3-propyl-1H-indazole makes it unique compared to its analogs. This combination of functional groups can enhance its reactivity and provide distinct biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-bromo-3-propyl-2H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c1-2-3-9-8-6-7(11)4-5-10(8)13-12-9/h4-6H,2-3H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJODUUBUCVUKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C2C=C(C=CC2=NN1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716643 |
Source
|
Record name | 5-Bromo-3-propyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90716643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197943-62-6 |
Source
|
Record name | 5-Bromo-3-propyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90716643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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